3,8,13,18,23-Pentaazapentacosane

Description

Properties

IUPAC Name |

N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPQUDMGFNXAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCNCCCCNCCCCNCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H47N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163735 | |

| Record name | BE 4-4-4-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147510-59-6 | |

| Record name | BE 4-4-4-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BE 4-4-4-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,8,13,18,23-Pentaazapentacosane chemical structure and properties

An In-depth Technical Guide to the Structure, Properties, and Applications of Long-Chain Linear Polyamines, Featuring 3,8,13,18,23-Pentaazapentacosane

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of the long-chain linear polyamine 3,8,13,18,23-Pentaazapentacosane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into this emerging class of molecules.

Introduction to Long-Chain Linear Polyamines

Polyamines are organic compounds characterized by the presence of two or more primary amino groups.[1][2] They are ubiquitous in living organisms and play critical roles in a myriad of cellular processes, including cell growth, proliferation, and differentiation.[3][4][5] Long-chain linear polyamines, a subgroup of these vital molecules, are distinguished by their extended aliphatic backbones interspersed with nitrogen atoms. This unique structural arrangement confers upon them a distinct set of physicochemical properties, including high charge density at physiological pH and significant conformational flexibility. These characteristics make them attractive candidates for a variety of biomedical and biotechnological applications, ranging from gene delivery to the development of novel antimicrobial and anticancer agents.[6][7][8]

The Chemical Identity of 3,8,13,18,23-Pentaazapentacosane

3,8,13,18,23-Pentaazapentacosane represents a specific instance of a long-chain linear polyamine. Its nomenclature indicates a 25-atom backbone chain where five carbon atoms are replaced by nitrogen atoms at the 3rd, 8th, 13th, 18th, and 23rd positions.

Molecular Structure

The systematic name defines the precise arrangement of atoms, resulting in the following linear structure:

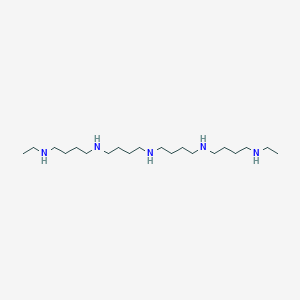

CH₃-CH₂-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-CH₂-CH₃

This structure is characterized by a repeating motif of a butyl spacer separating secondary amine groups, capped at both ends by ethyl groups. This symmetrical design influences its packing in the solid state and its interaction with biological macromolecules.

Caption: Ball-and-stick representation of 3,8,13,18,23-Pentaazapentacosane.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₀H₄₅N₅ |

| Molecular Weight | 359.61 g/mol |

| Appearance | Likely a colorless to pale yellow viscous liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in water and polar organic solvents due to the multiple amine groups capable of hydrogen bonding. |

| pKa Values | The secondary amine groups are expected to have pKa values in the range of 9-11, leading to a polycationic state at physiological pH. |

Synthesis and Characterization

The synthesis of long-chain linear polyamines such as 3,8,13,18,23-Pentaazapentacosane can be achieved through several established synthetic routes. A common and effective method involves the iterative alkylation of amines.

General Synthetic Protocol

A plausible synthetic strategy would involve the stepwise reaction of a diamine with a dihaloalkane, often employing protecting group chemistry to ensure selectivity and achieve the desired chain length.

Step-by-Step Methodology:

-

Protection: A primary amine, such as ethylamine, is reacted with a suitable protecting group (e.g., Boc anhydride) to yield a mono-protected amine. This ensures that subsequent alkylation occurs at only one of the amine's reactive sites.[9]

-

First Alkylation: The protected amine is then reacted with a dihaloalkane, for instance, 1,4-dibromobutane, under basic conditions. This results in the formation of a longer chain with a terminal halogen.

-

Chain Extension: The resulting halo-terminated and protected amine is then reacted with another equivalent of the mono-protected diamine.

-

Iteration: Steps 2 and 3 are repeated to progressively build the desired length of the polyamine backbone.

-

Deprotection: In the final step, the protecting groups are removed, typically under acidic conditions, to yield the target polyamine.

-

Purification: The final product is purified using techniques such as column chromatography or distillation under reduced pressure to remove any unreacted starting materials and byproducts.

Caption: A generalized workflow for the synthesis of long-chain linear polyamines.

Applications in Research and Drug Development

The unique structural features of long-chain linear polyamines make them highly promising for various applications in the biomedical field. Their polycationic nature allows for strong electrostatic interactions with negatively charged biological molecules like DNA, RNA, and acidic proteins.

Gene Delivery

Linear polyamines are extensively investigated as non-viral vectors for gene therapy. Their ability to condense nucleic acids into compact nanoparticles protects the genetic material from enzymatic degradation and facilitates its entry into cells. The "proton sponge" effect, where the buffering capacity of the polyamine aids in endosomal escape, is a key mechanism for efficient gene delivery.

Antimicrobial Agents

There is growing evidence that synthetic long-chain polyamines possess potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains.[7][8] These molecules are thought to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Their mechanism of action, being physical rather than metabolic, may also reduce the likelihood of resistance development.

Anticancer Therapeutics

The polyamine pathway is often dysregulated in cancer cells, with elevated levels of polyamines being associated with increased cell proliferation.[1][5] Synthetic polyamine analogues can interfere with this pathway, leading to the depletion of natural polyamines and subsequent inhibition of tumor growth.[10] Furthermore, their ability to interact with DNA suggests they may also exert cytotoxic effects through the induction of apoptosis.

Caption: Proposed mechanism of antimicrobial action for long-chain polyamines.

Conclusion

3,8,13,18,23-Pentaazapentacosane serves as a representative example of the structurally diverse and functionally significant class of long-chain linear polyamines. While specific experimental data for this molecule remains to be fully elucidated, its predicted properties, based on the well-understood chemistry of analogous compounds, highlight its potential in various high-impact research areas. The continued exploration of the synthesis and biological activity of these molecules is poised to open new avenues in drug development and biotechnology.

References

-

Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. American Journal of Physiology-Cell Physiology, 327(2), C341-C356. [Link][1][2][3]

-

Michael, A. J. (2016). Biosynthesis of polyamines and polyamine-containing molecules. Biochemical Journal, 473(15), 2315–2329. [Link]

-

Lefèvre, P., Palin, M. F., & Murphy, B. D. (2011). Polyamines in female reproduction. Zygote, 19(4), 271-279. [Link][4]

-

Zahedi, K., Barone, S., & Soleimani, M. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. Medical Sciences, 10(3), 38. [Link]

-

Casero, R. A., & Stewart, T. M. (2018). Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease. Cancers, 10(12), 503. [Link][5]

-

Knott, J. M., Romer, P., & Sumper, M. (2007). Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine. FEBS letters, 581(16), 3081-3086. [Link][11]

-

Vera-Sirera, F., Minguet, E. G., & Blázquez, M. A. (2019). Conservation of Thermospermine Synthase Activity in Vascular and Non-vascular Plants. Frontiers in Plant Science, 10, 733. [Link][12][13]

-

Kakehi, J., Kuwashiro, Y., Niitsu, M., & Takahashi, T. (2008). Thermospermine is an evolutionarily ancestral phytohormone required for organ development and stress responses in Marchantia polymorpha. Plant and Cell Physiology, 65(3), 369-380. [Link][14]

-

Szlachcic, A., et al. (2024). Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. International Journal of Molecular Sciences, 25(5), 2595. [Link][6]

-

Appiah-Adu, S., et al. (2022). Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au, 2(6), 564-575. [Link][7][9]

-

Kavanagh, S., et al. (2019). Antibacterial activity of novel linear polyamines against Staphylococcus aureus. bioRxiv. [Link][8]

-

Woster, P. M. (2009). Design of polyamine-based therapeutic agents: new targets and new directions. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1187-1198. [Link][10]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. Physiological importance of polyamines | Zygote | Cambridge Core [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibacterial activity of novel linear polyamines against Staphylococcus aureus [ouci.dntb.gov.ua]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design of polyamine-based therapeutic agents: new targets and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermospermine synthase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Conservation of Thermospermine Synthase Activity in Vascular and Non-vascular Plants [frontiersin.org]

- 13. digital.csic.es [digital.csic.es]

- 14. academic.oup.com [academic.oup.com]

Technical Guide: Mechanism of Action of BE-4-4-4-4 Polyamine Analogue

Executive Summary

This technical guide delineates the mechanism of action (MOA) of BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane), a second-generation bis(ethyl) polyamine analogue. Unlike its shorter-chain counterparts (e.g., BE-3-3-3/DENSPM) which primarily drive cytotoxicity through massive induction of the catabolic enzyme SSAT and subsequent oxidative stress, BE-4-4-4-4 operates through a distinct chromatin-targeting mechanism .

While it effectively depletes intracellular polyamine pools via feedback repression of biosynthetic enzymes, its dominant cytotoxic driver is the physical displacement of natural polyamines from DNA and the subsequent inhibition of nucleosome condensation. This guide provides the structural rationale, signaling pathways, and validated protocols for studying this compound.

Chemical Identity & Structural Biology[1]

Nomenclature and Structure

The notation "BE-4-4-4-4" refers to the specific spacing of methylene groups between the nitrogen atoms in the linear backbone.

-

IUPAC Name: 1,19-bis(ethylamino)-5,10,15-triazanonadecane[1][2][3]

-

Backbone: Pentamine (5 Nitrogen atoms).[4]

-

Topology: Et-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-(CH₂)₄-NH-Et

-

Charge State: Fully protonated polycation at physiological pH.[4]

Structural-Activity Relationship (SAR)

The "4-4-4-4" architecture is critical. Natural spermine (3-4-3) is a tetra-amine. The extension to a pentamine with uniform butyl spacers creates a molecule with:

-

Higher DNA Affinity: The increased positive charge and length allow for tighter binding to the DNA phosphodiester backbone compared to spermine.[4]

-

Structural Mismatch: Despite high affinity, the ethyl terminal groups and specific spacing prevent the analogue from inducing the "correct" conformational bending required for higher-order chromatin compaction (Z-DNA induction or nucleosome aggregation), a function vital for cell survival.

Mechanism of Action (MOA)

The MOA of BE-4-4-4-4 is biphasic: Metabolic Repression followed by Structural Chromatin Perturbation .

Phase I: Uptake and Metabolic Repression

BE-4-4-4-4 acts as a polyamine mimetic, hijacking the Polyamine Transport System (PTS) to enter the cell. Once intracellular, it triggers negative feedback loops normally reserved for natural polyamines.[4]

-

Target 1: Ornithine Decarboxylase (ODC): BE-4-4-4-4 downregulates ODC, the rate-limiting enzyme in polyamine biosynthesis, likely by inducing the translation of ODC Antizyme (OAZ), which targets ODC for proteasomal degradation.

-

Target 2: S-Adenosylmethionine Decarboxylase (AdoMetDC): It represses AdoMetDC, further choking off the supply of spermidine and spermine.

-

Target 3: SSAT (The Divergence Point): Unlike BE-3-3-3 (DENSPM), which super-induces SSAT by >100-fold (causing massive H₂O₂ production), BE-4-4-4-4 induces SSAT only modestly or not at all in many cell lines. Crucial Note: Cytotoxicity is not dependent on SSAT-mediated oxidative stress.[4]

Phase II: Chromatin Destabilization (The Kill Switch)

The depletion of natural polyamines (Spermine/Spermidine) creates a vacuum that BE-4-4-4-4 fills. However, it is a functional antagonist at the level of chromatin structure.[4]

-

Displacement: BE-4-4-4-4 outcompetes residual spermine for binding sites on the DNA minor and major grooves.

-

Decondensation: Natural spermine is essential for aggregating DNA and stabilizing nucleosomes.[4] BE-4-4-4-4 binds DNA but fails to aggregate it efficiently. This leads to a failure in nucleosome condensation.[4]

-

Gene Expression Alteration: The "opening" of chromatin (or failure to close) alters the transcription of specific gene sets (e.g., SV40 late genes in model systems), leading to G1/S block and eventual apoptosis independent of oxidative stress.

Pathway Visualization

The following diagram illustrates the divergent pathways of BE-4-4-4-4 versus the standard DENSPM model.

Caption: Mechanistic flow of BE-4-4-4-4. Note the primary cytotoxicity stems from DNA/Nucleosome structural failure rather than SSAT-mediated oxidative stress.

Comparative Data: BE-4-4-4-4 vs. BE-3-3-3[3][4]

| Feature | BE-3-3-3 (DENSPM) | BE-4-4-4-4 (Homospermine Analog) |

| Backbone Structure | 3-3-3 (Tetramine) | 4-4-4-4 (Pentamine) |

| SSAT Induction | Super-induction (>100x) | Low / Modest (<5x) |

| Primary Cytotoxicity | H₂O₂ / Oxidative Stress | Chromatin Structure Perturbation |

| DNA Binding Affinity | Moderate | High (Higher than Spermine) |

| DNA Aggregation | Poor | Poor (Fails to condense nucleosomes) |

| Mitochondrial Effect | Membrane potential loss via ROS | Secondary to apoptotic signaling |

Experimental Protocols (Self-Validating Systems)

To confirm the mechanism of BE-4-4-4-4 in your specific cell line, use the following coupled assays.

Protocol A: Differential SSAT Induction Assay

Purpose: To distinguish BE-4-4-4-4 activity from the standard "super-induction" phenotype.

-

Treatment: Treat cells (e.g., DU145, U251) with 10 µM BE-4-4-4-4 vs. 10 µM BE-3-3-3 (positive control) for 24 hours.

-

Lysis: Harvest cells in HEPES lysis buffer containing 1 mM DTT (critical for SSAT stability).

-

Reaction: Incubate 50 µg lysate with [¹⁴C]-Acetyl-CoA and Spermidine (substrate) for 10 min at 37°C.

-

Validation: Spot onto P81 phosphocellulose paper, wash with bicarbonate, and count via scintillation.

-

Expected Result: BE-3-3-3 should show >100-fold increase. BE-4-4-4-4 should show minimal increase (<5-fold). If BE-4-4-4-4 shows high induction, check for cell-line specific variants.

Protocol B: DNA Condensation / Aggregation Assay

Purpose: To validate the structural interference mechanism.[4]

-

Preparation: Purify Calf Thymus DNA (40 µg/mL) in 10 mM NaCacodylate buffer (pH 7.2).

-

Titration: Add increasing concentrations of Spermine (Control) vs. BE-4-4-4-4 (0.5 µM to 50 µM).

-

Measurement: Monitor UV absorbance at 320 nm (turbidity).

-

Expected Result:

-

Spermine: Rapid increase in turbidity (aggregation) at physiological concentrations.[4]

-

BE-4-4-4-4: Delayed or significantly reduced turbidity, indicating failure to condense DNA despite binding.

-

Protocol C: Nucleosome Laddering (Apoptosis Confirmation)

-

Treatment: Treat cells with 5 µM BE-4-4-4-4 for 48-72 hours.

-

Extraction: Extract genomic DNA using a gentle lysis buffer (avoiding shearing).[4]

-

Electrophoresis: Run on 1.5% agarose gel.

-

Result: Distinct laddering (180bp fragments) indicates apoptosis driven by the G1/S block and chromatin failure.[4]

References

-

Basu, H. S., et al. (1993).[4] "Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines." Cancer Research.[4] Link

-

Jeffers, L., et al. (1997).[4][5] "Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines."[3][5][6] Cancer Chemotherapy and Pharmacology. Link

-

Feuerstein, B. G., et al. (1991).[4] "Implications of spermine-DNA interactions for the design of polyamine analogues." Ciba Foundation Symposium. Link

-

Casero, R. A., & Woster, P. M. (2009). "Terminally alkylated polyamine analogues as chemotherapeutic agents." Journal of Medicinal Chemistry. Link

-

Bernacki, R. J., et al. (1992).[4] "Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3M melanoma xenografts." Cancer Research.[4] Link

Sources

- 1. Two polyamine analogs (BE-4-4-4 and BE-4-4-4-4) directly affect growth, survival, and cell cycle progression in two human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ability of polyamine analogues to induce Z-DNA structure in synthetic polynucleotides in vitro inversely correlates with their effects on cytotoxicity of cis-diaminedichloroplatinum (II) (CDDP) in human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the polyamine analogues BE-4-4-4-4, BE-3-7-3, and BE-3-3-3 on the proliferation of three prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: Bis(ethyl) Polyamine Analogues for Cancer Therapy

Part 1: Executive Summary

The polyamine pathway represents a metabolic Achilles' heel in oncology. Rapidly dividing tumors exhibit a voracious appetite for polyamines (putrescine, spermidine, spermine) to fuel DNA replication and protein synthesis. Bis(ethyl) polyamine analogues are designed to hijack this dependency. Unlike direct enzyme inhibitors (e.g., DFMO), these analogues act as antimetabolites and mimetics . They enter the cell via the Polyamine Transport System (PTS), falsely signal "excess" polyamines to the regulatory machinery, and trigger a catastrophic "super-induction" of the catabolic enzyme SSAT1 (Spermidine/spermine N1-acetyltransferase 1).

This guide delineates the mechanistic rationale, structural evolution, and validated experimental protocols for developing bis(ethyl) analogues as precision cancer therapeutics.

Part 2: Mechanistic Architecture

The "Futile Cycle" Strategy

The therapeutic potency of bis(ethyl) analogues lies in their ability to uncouple polyamine homeostasis.

-

Uptake: Analogues (e.g., BESpm , DENSpm , PG-11047 ) compete with natural polyamines for uptake via the PTS, starving the tumor of exogenous resources.

-

False Signaling: Once intracellular, they bind to allosteric sites on regulatory proteins, mimicking spermine.

-

Biosynthetic Shutdown: They repress ODC (Ornithine Decarboxylase) translation, halting de novo synthesis.

-

Catabolic Super-Induction: They stabilize SSAT1 enzyme turnover. SSAT1 acetylates natural spermidine/spermine, marking them for export or oxidation.[1][2][3]

-

The Result: The analogue cannot substitute for the biological functions of natural polyamines (DNA stabilization), leading to G2/M arrest and apoptosis.

Visualization: The Homeostatic Hijack

The following diagram illustrates how bis(ethyl) analogues invert the cell's regulatory logic against itself.

Caption: Figure 1: Bis(ethyl) analogues hijack the PTS, repress biosynthesis (ODC), and super-induce catabolism (SSAT1), leading to rapid polyamine depletion and apoptosis.

Part 3: Compound Portfolio & SAR

The ethyl group modification on the terminal nitrogens is critical; it prevents the analogue from being acetylated by SSAT1 (blocking its own degradation) while retaining affinity for DNA and regulatory sites.

Table 1: Key Bis(ethyl) Polyamine Analogues

| Compound | Code | Structure Backbone | Key Feature | Clinical Status |

| Bis(ethyl)spermine | BESpm (BE-3-4-3) | Spermine | Prototype; high SSAT induction.[2][3] | Preclinical (Toxicity issues) |

| Bis(ethyl)norspermine | DENSpm (BE-3-3-3) | Norspermine | High potency; rapid depletion. | Phase II (Discontinued due to neuro/GI toxicity) |

| PG-11047 | -- | Conformationally Restricted | Cis-double bond reduces off-target binding; improved safety profile. | Phase I/Ib Completed (Lower toxicity) |

Expert Insight: The shift from DENSpm to PG-11047 represents a move toward conformationally restricted analogues. The cis-double bond limits the molecule's flexibility, reducing non-specific binding to off-target receptors (e.g., NMDA receptors) that caused neurotoxicity in earlier generations, while maintaining high affinity for the polyamine transporter.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Radiometric SSAT1 Activity Assay

Objective: Quantify the "super-induction" of SSAT1 activity in treated cells. This is the gold standard for validating analogue potency. Principle: Measures the transfer of [1-14C]acetyl groups from Acetyl-CoA to Spermidine.[3]

Reagents:

-

[1-14C]Acetyl-CoA (Specific Activity ~50-60 mCi/mmol).

-

P81 Phosphocellulose paper discs.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA.

Workflow:

-

Cell Treatment: Treat log-phase cells (e.g., A549, MCF7) with 10 µM analogue for 24h.

-

Control A (Negative): Vehicle only.

-

Control B (Positive):BESpm (10 µM) . Must show >100-fold induction to validate assay.

-

-

Lysis: Harvest cells, wash in cold PBS, lyse by freeze-thaw (3 cycles). Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

Reaction Setup:

-

Mix: 10 µL Lysate + 5 µL Spermidine (30 mM) + 5 µL [14C]Acetyl-CoA (0.5 µCi).

-

Incubate at 37°C for 10 minutes.

-

-

Termination: Spot 20 µL of reaction onto P81 paper discs.

-

Wash:

-

Immerse discs in 95% Ethanol (stops reaction).

-

Wash 3x in distilled water (removes unreacted Acetyl-CoA).

-

Wash 1x in Acetone (drying).

-

-

Quantification: Place dried discs in scintillation fluid and count (CPM).

Self-Validation Checkpoint:

-

Normalization: Activity must be normalized to total protein (Bradford assay). Express as pmol/min/mg protein.

-

Linearity: Ensure the lysate volume used falls within the linear range of the assay (test 5, 10, 20 µL during optimization).

Protocol 2: Differential Cytotoxicity & Rescue Screen

Objective: Confirm that toxicity is mechanism-based (polyamine depletion) and not non-specific necrosis.

Workflow:

-

Seed: 96-well plates (2,000 cells/well).

-

Treat: Dose-response of Analogue (0.1 - 100 µM).

-

Rescue Arm: Co-treat identical wells with Analogue + Putrescine (1 mM) .

-

Logic: Putrescine competes for uptake and replenishes the pool. If the analogue kills via polyamine depletion, Putrescine should rescue viability. If it kills via off-target toxicity, Putrescine will have no effect.

-

-

Readout: CellTiter-Glo (ATP) or MTT at 72h or 96h.

Part 5: Validation Workflow Visualization

The following diagram outlines the decision tree for advancing a lead analogue.

Caption: Figure 2: Step-by-step validation logic. A true bis(ethyl) candidate must demonstrate cytotoxicity that is reversible by natural polyamines and driven by SSAT1 induction.

Part 6: Clinical Landscape & Future Directions

Current Status: PG-11047 has completed Phase I trials, establishing a Maximum Tolerated Dose (MTD) of 610 mg (weekly IV).[6][7] While stable disease was observed, single-agent efficacy is limited by resistance mechanisms.

Resistance Mechanism: Tumors often downregulate the PTS transporter in response to high doses of analogues, preventing drug entry.

Future Strategy: Combination Therapy

-

Chemo-Sensitization: Using analogues to deplete polyamines renders DNA more vulnerable to platinum-based agents (e.g., Cisplatin).

-

Epigenetic Modulation: Polyamines are required for chromatin structure. Depletion sensitizes cells to HDAC inhibitors.

-

Immunomodulation: Recent data suggests polyamine depletion in the tumor microenvironment may reduce immunosuppressive myeloid cells, enhancing checkpoint inhibitor efficacy.

Part 7: References

-

Casero, R. A., & Woster, P. M. (2009). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

-

Hacker, A., et al. (2020). A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology.

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[1][2][8] American Journal of Physiology-Endocrinology and Metabolism.

-

Murray-Stewart, T., et al. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal.

-

Phanstiel, O. (2018). The polyamine transport system as a target for anticancer drug development. Amino Acids.[3][6][9][10]

Sources

- 1. pnas.org [pnas.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Polycationic Frontier: A Technical Guide to Long-Chain Linear Polyamines

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural and Functional Significance of Linear Polyamines

Linear polyamines, extended aliphatic chains punctuated by regularly spaced secondary and primary amine functionalities, represent a class of molecules with profound implications in both biological systems and materials science. Their inherent positive charge at physiological pH, coupled with their conformational flexibility, allows for dynamic interactions with a host of anionic macromolecules, most notably nucleic acids. While endogenous polyamines like spermidine and spermine are crucial for cellular proliferation and regulation, the synthetic exploration of their long-chain analogues has unveiled a landscape of therapeutic and biotechnological potential.[1][2] This guide will delve into the technical intricacies of a representative long-chain linear polyamine, 3,8,13,18,23-Pentaazapentacosane, as a model to understand the synthesis, characterization, and burgeoning applications of this promising class of compounds.

While a specific Chemical Abstracts Service (CAS) number for 3,8,13,18,23-Pentaazapentacosane is not readily found in common chemical databases, its structure—a 20-carbon backbone with five nitrogen atoms—serves as an excellent exemplar for discussing the broader class of long-chain linear polyamines.

Physicochemical Properties and Structural Considerations

The defining characteristic of long-chain linear polyamines is their polycationic nature. The repeating amine groups act as proton sponges, acquiring a positive charge at physiological pH. This charge, distributed along a flexible aliphatic chain, dictates their interaction with negatively charged biological polymers.

| Property | General Characteristics for Long-Chain Linear Polyamines |

| Molecular Weight | Varies depending on the length of the carbon backbone and the number of amine groups. |

| Solubility | Generally water-soluble, especially in their protonated forms. Solubility in organic solvents can be limited. |

| pKa Values | Multiple pKa values corresponding to the different amine groups, typically in the basic range. |

| Conformation | Highly flexible aliphatic backbone allows for various spatial arrangements to optimize electrostatic interactions. |

The spacing of the amine groups and the length of the intervening alkyl chains are critical determinants of their biological activity. These structural motifs can be rationally designed to fine-tune the binding affinity and specificity for target molecules.

Synthesis of Long-Chain Linear Polyamines: A Methodological Overview

The synthesis of long-chain linear polyamines typically involves a multi-step process that requires careful protection and deprotection of amine functionalities to achieve the desired linear structure. A common strategy involves the sequential addition of aminopropyl groups to a diamine core.

General Synthetic Workflow

A generalized synthetic approach often starts with a commercially available long-chain diamine. The terminal primary amines are then extended through a series of reactions, such as Michael additions with acrylonitrile followed by reduction of the nitrile groups.

Experimental Protocol: A Representative Synthesis of a Long-Chain Polyamine

This protocol is a generalized representation based on common synthetic strategies for similar molecules.[3]

Step 1: Bis-cyancethylation of a Diamine

-

Dissolve one equivalent of a long-chain diamine (e.g., 1,12-diaminododecane) in a suitable solvent such as ethanol.

-

Add two equivalents of acrylonitrile dropwise at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the dinitrile product.

Step 2: Reduction of Nitriles to Primary Amines

-

Carefully dissolve the dinitrile product from Step 1 in an appropriate solvent like tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation, in a controlled manner, often at reduced temperatures.

-

Allow the reaction to proceed for several hours until completion, as monitored by TLC or gas chromatography (GC).

-

Quench the reaction carefully with water and a basic solution.

-

Extract the product with an organic solvent and purify by column chromatography to obtain the tetraamine.

Step 3: Iterative Chain Extension (if required)

Steps 1 and 2 can be repeated to further elongate the polyamine chain, with appropriate protection of the internal secondary amines if necessary to prevent side reactions.

Applications in Drug Development and Research

The unique properties of long-chain linear polyamines have positioned them as promising candidates in various therapeutic and research arenas.

Antimicrobial Agents

A significant body of research highlights the potent antimicrobial activity of synthetic long-chain polyamines.[3][4] Their polycationic nature allows them to disrupt the negatively charged bacterial cell membranes, leading to cell lysis and death. This mechanism is often rapid and can be effective against antibiotic-resistant strains.[5]

-

Mechanism of Action: The primary mode of antibacterial action is believed to be the electrostatic interaction with the bacterial cell envelope, leading to membrane depolarization and increased permeability.[3]

-

Biofilm Disruption: Several studies have demonstrated the ability of these compounds to inhibit the formation of and disperse existing bacterial biofilms, a major challenge in treating chronic infections.[5]

Gene Delivery Vectors

The ability of polyamines to condense and protect DNA has been harnessed for non-viral gene delivery. The positively charged polyamine neutralizes the negative charge of the DNA backbone, facilitating the formation of compact nanoparticles that can be taken up by cells.

Characterization and Quality Control

The comprehensive characterization of synthesized long-chain polyamines is crucial to ensure their purity, identity, and suitability for downstream applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure, verifying the success of each synthetic step, and assessing purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as N-H and C-H bonds.

Future Perspectives and Conclusion

Long-chain linear polyamines represent a versatile and powerful class of molecules with significant untapped potential. The ability to rationally design and synthesize these compounds with tailored properties opens up new avenues for the development of novel therapeutics, particularly in the fight against infectious diseases. Further research into their structure-activity relationships, biocompatibility, and in vivo efficacy will be critical in translating their promise from the laboratory to clinical applications. The foundational understanding of their synthesis and properties, as outlined in this guide, provides a solid framework for researchers and drug development professionals to explore and innovate in this exciting field.

References

-

Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. PubMed. (2022-10-11). [Link]

-

Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. ACS Bio & Med Chem Au. (2022-10-11). [Link]

-

Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. PMC. (2022-10-11). [Link]

-

Dual Biosynthesis Pathway for Longer-Chain Polyamines in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Journal of Bacteriology. [Link]

-

Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. MDPI. (2024-02-22). [Link]

-

Unique Chemistry, Intake, and Metabolism of Polyamines in the Central Nervous System (CNS) and Its Body. PMC. (2022-03-25). [Link]

-

Polyamine. Wikipedia. [Link]

-

Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. PMC. [Link]

-

CAS REGISTRY. CAS. [Link]

-

1,4,7,10,13-Pentaazacyclopentadecane-1,4,7,10,13-pentaacetic acid. PubChem. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Comparative Technical Analysis: Spermine vs. BE-4-4-4-4 Pentamine

Executive Summary

This guide provides a rigorous structural and functional comparison between Spermine (a naturally occurring tetra-amine) and BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane), a synthetic pentamine analogue.[1] While both molecules are polycationic DNA binders, their divergence in charge density, backbone spacing, and metabolic stability creates fundamentally opposing biological outcomes. Spermine acts as a genomic stabilizer and growth factor; BE-4-4-4-4 acts as a "metabolic imposter" that displaces endogenous polyamines, collapses mitochondrial potential, and arrests cell proliferation.

Structural & Physicochemical Divergence

The core distinction lies in the backbone architecture and terminal alkylation. These structural nuances dictate the binding mode to the DNA phosphodiester backbone.

Chemical Architecture

| Feature | Spermine (Natural) | BE-4-4-4-4 (Synthetic Analogue) |

| IUPAC Name | N,N'-bis(3-aminopropyl)butane-1,4-diamine | 1,19-bis(ethylamino)-5,10,15-triazanonadecane |

| Backbone Code | 3-4-3 | 4-4-4-4 |

| Nitrogen Count | 4 (Tetramine) | 5 (Pentamine) |

| Physiological Charge | +4 (Tetracationic) | +5 (Pentacationic) |

| Terminal Groups | Primary Amines ( | Secondary Ethylamines ( |

| Metabolic Fate | Catabolized by SMO/PAO | Resistant to SMO/PAO (Metabolic Trap) |

The "Charge-Spacing" Mismatch

Spermine's 3-4-3 carbon spacing is evolutionarily optimized to bridge the minor groove of B-DNA and stabilize phosphate groups. BE-4-4-4-4 utilizes a 4-4-4-4 spacing. The uniform butyl spacing, combined with an additional positive charge (+5), creates a "super-binder."

-

Affinity: BE-4-4-4-4 exhibits approximately 4x higher affinity for calf-thymus DNA compared to spermine (

values).[1] -

Aggregation Paradox: Despite higher affinity, BE-4-4-4-4 is less efficient at inducing DNA aggregation/condensation than spermine.[1][2] The terminal ethyl groups and extended length likely prevent the compact inter-strand bridging required to precipitate DNA into nanoparticles.

Mechanistic Action: The Metabolic Trap

The therapeutic potential of BE-4-4-4-4 in oncology stems from its ability to hijack the polyamine homeostatic loop.

The Displacement Mechanism

-

Uptake: BE-4-4-4-4 enters the cell via the Polyamine Transporter (PAT), competing with spermine.

-

Feedback Repression: Upon entry, it mimics spermine, signaling the cell that polyamine levels are "high."

-

ODC Inhibition: It binds to the antizyme-ODC complex, degrading Ornithine Decarboxylase (the rate-limiting synthesis enzyme).

-

SSAT Induction: It massively upregulates SSAT (Spermidine/Spermine

-acetyltransferase) to purge the cell of polyamines.

-

-

The Trap: The terminal ethyl groups on BE-4-4-4-4 block acetylation by SSAT and oxidation by PAO. The cell destroys its natural spermine pool but cannot degrade the synthetic invader.

-

Result: The cell is left with only BE-4-4-4-4, which binds DNA too tightly to allow normal replication fork progression, leading to G1/S arrest.

Pathway Visualization

The following diagram illustrates the "Metabolic Dead-End" created by BE-4-4-4-4.

Caption: BE-4-4-4-4 represses synthesis (ODC) and induces catabolism (SSAT) of natural polyamines while resisting its own degradation, effectively replacing functional spermine with a dysfunctional analogue.[3]

Experimental Protocols

To validate the difference between Spermine and BE-4-4-4-4, two specific assays are recommended: DNA Melting Temperature Shift (to prove binding affinity) and HPLC Pool Analysis (to prove metabolic displacement).

Protocol A: Differential DNA Stabilization ( Shift)

Objective: Quantify the superior binding affinity of BE-4-4-4-4 over Spermine.

-

Preparation:

-

Prepare Calf Thymus DNA (

phosphate) in 10 mM Na-Cacodylate buffer (pH 7.2). -

Prepare stock solutions of Spermine and BE-4-4-4-4 (1 mM).

-

-

Titration:

-

Control: DNA only.

-

Sample A: DNA + Spermine (Ratio

). -

Sample B: DNA + BE-4-4-4-4 (Ratio

).

-

-

Measurement:

-

Use a UV-Vis spectrophotometer with a Peltier temperature controller.

-

Monitor absorbance at 260 nm while ramping temperature from 25°C to 95°C at 0.5°C/min.

-

-

Analysis:

-

Calculate

(temperature at 50% hyperchromicity). -

Expected Result: BE-4-4-4-4 will induce a significantly higher

(e.g., +20°C shift) compared to Spermine (e.g., +12°C shift) at identical concentrations due to the pentacationic charge.

-

Protocol B: Intracellular Pool Depletion Analysis (HPLC)

Objective: Demonstrate the "Trojan Horse" effect where BE-4-4-4-4 depletes natural spermine.

-

Cell Treatment:

-

Extraction:

-

Wash cells with cold PBS.

-

Lyse in 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

-

-

Derivatization (Dansylation):

-

Mix supernatant with Dansyl Chloride (

in acetone) and Saturated Sodium Carbonate. -

Incubate at 60°C for 15 mins (protect from light).

-

-

HPLC Separation:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Gradient of Water/Acetonitrile.

-

Detection: Fluorescence (Ex 340 nm / Em 515 nm).

-

-

Validation:

-

Spermine Peak: Elutes at ~25 mins.

-

BE-4-4-4-4 Peak: Elutes later (more hydrophobic due to ethyl groups/butyl chain).

-

Outcome: Group B should show near-zero Spermine peak and a massive BE-4-4-4-4 peak.

-

References

-

Basu, H. S., et al. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines. Cancer Research.

-

Bergeron, R. J., et al. (1995). Polyamine analogues: design, synthesis and therapeutic potential. Journal of Medicinal Chemistry.

-

Bernacki, R. J., et al. (1995). Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3M melanoma xenografts. Cancer Research.

-

Casero, R. A., & Woster, P. M. (2001). Terminally alkylated polyamine analogues as chemotherapeutic agents. Journal of Medicinal Chemistry.

-

Feuerstein, B. G., et al. (1991). Implications of polyamine-DNA interactions for the design of antineoplastic polyamine analogues. In Polyamines in Regulation of Growth and Differentiation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect on N1,N14-bis-(ethyl)-homospermine (BE-4-4-4) on the growth of U-251 MG and SF-188 human brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. finechem-mirea.ru [finechem-mirea.ru]

- 4. Two polyamine analogs (BE-4-4-4 and BE-4-4-4-4) directly affect growth, survival, and cell cycle progression in two human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Role of 3,8,13,18,23-Pentaazapentacosane in DNA Aggregation

Technical Guide for Biomacromolecular Applications

Executive Summary

This guide provides a technical analysis of 3,8,13,18,23-Pentaazapentacosane (often designated in literature as Pentamine BE-4-4-4-4 ), a synthetic linear polyamine homolog. Unlike naturally occurring spermine (

Part 1: Molecular Architecture & Thermodynamics[1]

1.1 Physicochemical Profile

3,8,13,18,23-Pentaazapentacosane is a linear chain containing five secondary/primary amine groups separated by butyl (C4) spacers. At physiological pH (7.4), all five amine groups are protonated, yielding a net charge of +5 .

| Property | Specification |

| IUPAC Name | 3,8,13,18,23-Pentaazapentacosane |

| Common Code | BE-4-4-4-4 (denoting butyl spacers) |

| Charge at pH 7.4 | +5 (Pentacationic) |

| Backbone Length | ~30 Å (fully extended) |

| pKa Values | > 9.0 (for all amines, ensuring full protonation) |

1.2 The Entropic Driver: Counterion Condensation

The binding of this pentamine to DNA is not driven solely by enthalpy (electrostatic attraction) but significantly by entropy , a phenomenon described by Manning’s Counterion Condensation Theory.

-

The Pre-State: Genomic DNA in solution is surrounded by a "cloud" of condensed monovalent cations (

, -

The Exchange: When one molecule of 3,8,13,18,23-Pentaazapentacosane binds to the DNA major groove, it displaces approximately five monovalent ions and liberates multiple water molecules.

-

The Result: The release of constrained water and ions into the bulk solvent increases the system's entropy (

), making the reaction thermodynamically favorable even if the enthalpic gain is modest.

Figure 1: Thermodynamic pathway of Pentamine-induced DNA condensation. The release of monovalent ions and water (green node) is the primary entropic driver.

Part 2: The Aggregation Landscape

2.1 Morphology: Toroids vs. Rods

Upon charge neutralization of approximately 90% of the phosphate backbone, DNA undergoes a discrete phase transition from a random coil to a compact globule.

-

Toroids: The most common structure formed by 3,8,13,18,23-Pentaazapentacosane. These are donut-shaped structures where DNA is circumferentially wound. The +5 charge allows for tighter winding (smaller radii) compared to spermine (+4).

-

Rods: At higher concentrations or specific ionic strengths, the DNA may collapse into rod-like structures.[1]

2.2 The Reentrant Phase Transition

A critical behavior of this molecule is reentrant condensation .

-

Zone 1 (Soluble): Low pentamine concentration; DNA remains extended.

-

Zone 2 (Aggregated): Critical concentration reached; DNA precipitates into toroids.

-

Zone 3 (Resolubilized): Excess pentamine leads to "charge inversion" (overcharging) of the DNA surface. The DNA-pentamine complex becomes positively charged and repels other complexes, redissolving into the solution.

Comparative Efficacy Table

| Parameter | Spermine (+4) | 3,8,13,18,23-Pentaazapentacosane (+5) | Implication |

| ~10-20 | ~2-5 | Higher potency allows lower dosing. | |

| Salt Tolerance | Sensitive to | Resistant to | Stable in physiological buffers. |

| Binding Mode | Groove Binding | Groove Binding + Bridging | Enhanced cross-linking of helices. |

| Resolubilization | Rare at phys. pH | Common at high ratios | Critical to avoid in formulation. |

Part 3: Experimental Protocols

3.1 Standardized DNA Condensation Assay (DLS & UV-Vis)

Objective: Determine the

Materials:

-

DNA Stock: Calf Thymus DNA or Linearized Plasmid (1 mg/mL in TE buffer).

-

Pentamine Stock: 10 mM 3,8,13,18,23-Pentaazapentacosane in

(Store at -20°C). -

Buffer: 10 mM Sodium Cacodylate (pH 7.4). Avoid phosphate buffers to prevent salt precipitation.

Protocol:

-

Preparation: Dilute DNA to 20

in the Cacodylate buffer. -

Titration: Add Pentamine stock in stepwise aliquots (0.5

increments). -

Mixing: Crucial Step —Vortex immediately after addition. Slow mixing results in heterogeneous aggregates.

-

Measurement (Dual Mode):

3.2 Visualization via Transmission Electron Microscopy (TEM)

Objective: Verify toroidal morphology.

-

Grid Prep: Carbon-coated copper grids (400 mesh). Glow discharge for 30s.

-

Incubation: Mix DNA and Pentamine at the

concentration (determined in 3.1) for 15 minutes. -

Staining:

-

Place 5

of sample on grid for 60s. -

Blot excess.

-

Add 5

of 2% Uranyl Acetate (aqueous). -

Blot immediately (positive stain) or wait 30s (negative stain).

-

-

Imaging: Operate TEM at 80-100 kV. Look for toroids with outer diameters of 80-100 nm.

Figure 2: Experimental workflow for characterizing DNA-Pentamine condensates.

Part 4: Applications & Implications

4.1 Non-Viral Gene Delivery

The +5 charge of 3,8,13,18,23-Pentaazapentacosane makes it a potent transfection agent. The condensed DNA toroids (polyplexes) are protected from nucleases and can undergo endocytosis.

-

Optimization: To reduce cytotoxicity (a common issue with high-charge polyamines), researchers often conjugate this pentamine with lipid tails or PEG (Polyethylene Glycol) to form "shielded" nanoparticles.

4.2 Cancer Therapeutics

Research indicates that "BE-4-4-4-4" and its unsaturated analogs possess intrinsic antineoplastic activity. They compete with natural polyamines (spermine/spermidine) for DNA binding sites, potentially disrupting the cell cycle and inducing apoptosis in rapidly dividing tumor cells.

References

-

Bloomfield, V. A. (1996). DNA condensation by multivalent cations. Biopolymers. Link

-

Vijayanathan, V., Thomas, T., & Thomas, T. J. (2001). DNA condensation by polyamines: a laser light scattering study of structural effects. Biochemistry. Link

-

Basu, H. S., et al. (1990). Effects of variation in the structure of polyamine analogues on DNA condensation and conformation. Biochemical Journal. Link

-

Manning, G. S. (1978). The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics. Link

-

Saminathan, M., et al. (2002). Ionic and structural specificity effects of natural and synthetic polyamines on the aggregation and resolubilization of DNA. Nucleic Acids Research. Link

Sources

Technical Deep Dive: BE-4-4-4-4 and the Major Groove Wrapping Model

Topic: BE-4-4-4-4 Interaction with Major Groove of DNA Content Type: Technical Whitepaper / Application Guide Audience: Drug Discovery Scientists, Biophysicists, and Oncology Researchers

Executive Summary

The development of sequence-specific DNA ligands has historically focused on the minor groove (e.g., netropsin, distamycin). However, the major groove offers a richer information landscape for recognition. BE-4-4-4-4 (1,19-bis(ethylamino)-5,10,15-triazanonadecane) represents a pivotal class of synthetic polyamine analogues designed to exploit this landscape. Unlike natural polyamines (spermine/spermidine) which primarily stabilize the backbone or bind transiently, BE-4-4-4-4 is engineered to adopt a cisoidal conformation , allowing it to wrap around the DNA major groove.[1][2] This guide details the physicochemical basis of this interaction, the experimental protocols for validation, and its implications for chromatin remodeling and cytotoxicity in antineoplastic applications.

Molecular Architecture & Design Logic

The BE-4-4-4-4 Pharmacophore

BE-4-4-4-4 is a pentamine (five amine groups) connected by four methylene chains, each four carbons long (

-

IUPAC Name: 1,19-bis(ethylamino)-5,10,15-triazanonadecane.[3][4][5][7]

-

Backbone Topology:

. -

Charge State: At physiological pH, the secondary amines are protonated, creating a distributed cationic charge (

) that exceeds that of natural spermine (

The Major Groove "Wrapping" Hypothesis

Standard polyamines (spermine) bind DNA via electrostatic interactions with the phosphate backbone or within the minor groove. However, molecular dynamics (MD) simulations and CD spectra suggest that increasing the methylene linker length to 4 (homospermine motif) and extending the chain length (pentamine) reduces the energy barrier for the molecule to adopt a cisoidal shape.

-

Mechanism: The molecule "snakes" along the major groove floor.

-

Sequence Specificity: Binding is most favorable in alternating purine/pyrimidine sequences.[4]

-

Structural Impact: Unlike minor groove binders which often stiffen DNA, major groove interaction by BE-4-4-4-4 is associated with significant helix bending and structural distortion, which is a key driver of its cytotoxicity (inhibition of transcription factor binding).

Mechanism of Action: The Displacement Cascade

The therapeutic efficacy of BE-4-4-4-4 relies on a "Trojan Horse" mechanism where it utilizes the natural Polyamine Transport System (PTS) to enter the cell, then outcompetes natural polyamines for DNA binding sites.

Pathway Visualization

The following diagram illustrates the competitive displacement mechanism validated in human brain tumor cell lines (e.g., U-87 MG, DAOY).

Figure 1: The competitive displacement pathway where BE-4-4-4-4 outcompetes spermine for DNA binding, shifting occupancy to the major groove and inducing structural stress.

Comparative Data Profile

BE-4-4-4-4 exhibits distinct physicochemical properties compared to the natural polyamine Spermine.[1][3][4][5][6] The following data summarizes key findings from thermal denaturation and aggregation assays.

| Feature | Spermine (Natural) | BE-4-4-4-4 (Analogue) | Clinical Implication |

| Binding Affinity ( | Baseline ( | ~4x Higher | Irreversible displacement of natural pools.[3][5] |

| Binding Site | Minor Groove / Backbone | Major Groove | Altered transcriptional accessibility. |

| DNA Aggregation | High (Condenses DNA) | Low / Poor | Failure to package chromatin correctly. |

| Helix Bending | Minimal | Significant | Disruption of protein-DNA interfaces. |

| Cytotoxicity (IC50) | Low (Physiological) | 0.5 - 5 µM | Potent against glioblastoma/prostate lines. |

Experimental Protocols for Validation

To validate BE-4-4-4-4 interaction in a new cell line or DNA construct, use the following self-validating workflows.

Protocol A: Thermal Denaturation ( ) & Competition Assay

Objective: Quantify the affinity differential between BE-4-4-4-4 and Spermine.[3][4][8]

-

Preparation:

-

Prepare Calf Thymus DNA (

) in cacodylate buffer (pH 7.2). -

Prepare stock solutions of Spermine and BE-4-4-4-4 (1 mM).

-

-

Titration:

-

Aliquot DNA into quartz cuvettes.

-

Add analogue at increasing ratios (

) from 0.0 to 0.5.

-

-

Measurement:

-

Monitor absorbance at 260 nm while ramping temperature (

). -

Validation Check: BE-4-4-4-4 should induce a

significantly higher than Spermine at identical ratios.

-

-

Competition Phase:

Protocol B: UV Light Scattering (Aggregation Index)

Objective: Confirm the "Major Groove" phenotype (Low Aggregation). High affinity usually correlates with high aggregation unless the binding mode is distinct (groove wrapping vs. backbone bridging).

-

Setup: Set UV spectrophotometer to 320 nm (outside DNA absorption).

-

Reaction: Mix DNA and analogue at

(charge neutralization point). -

Readout:

-

Spermine Control: Rapid increase in

(precipitation/condensation). -

BE-4-4-4-4 Sample: Minimal increase in

.

-

-

Interpretation: Lack of aggregation despite high affinity confirms the molecule is burying itself in the groove rather than cross-linking helices.

Synthesis & Structural Variations Workflow

The synthesis of BE-4-4-4-4 involves the reduction of amide precursors. The following diagram outlines the critical path from design to biological testing.

Figure 2: Workflow for the synthesis and optimization of BE-4-4-4-4. Note that introducing cis-unsaturation (Cis-Unsat) into the backbone is a strategy to further lock the molecule into the major-groove binding conformation.[1]

References

-

Basu, H. S., et al. (1993). Interaction of a Polyamine Analogue, 1,19-bis-(Ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), with DNA and Effect on Growth, Survival, and Polyamine Levels in Seven Human Brain Tumor Cell Lines.[3] Cancer Research, 53(17), 3948-3955. Link

-

Reddy, V. K., et al. (2001). cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines.[2] Journal of Medicinal Chemistry, 44(3), 404-417.[10] Link

-

Antony, T., et al. (2003). NMR of α-synuclein–polyamine complexes elucidates the mechanism and kinetics of induced aggregation.[8] EMBO Reports. (Demonstrates BE-4-4-4-4 utility beyond DNA, in protein aggregation). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cis-Unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4): synthesis and growth inhibitory effects on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Interaction of a polyamine analogue, 1,19-bis-(ethylamino)-5,10,15- triazanonadecane (BE-4-4-4-4), with DNA and effect on growth, survival, and polyamine levels in seven human brain tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NMR of α-synuclein–polyamine complexes elucidates the mechanism and kinetics of induced aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse Strategy: A Technical History of Bis(ethyl) Polyamine Analogues in Oncology

The following technical guide details the development, mechanism, and clinical trajectory of bis(ethyl) polyamine analogues in oncology.

Executive Summary

The development of bis(ethyl) polyamine analogues represents one of the most mechanistically elegant yet clinically challenging chapters in metabolic oncology. Designed to exploit the dysregulated polyamine transport system (PTS) prevalent in neoplastic cells, these agents function as "Trojan horses." They enter tumor cells via the PTS, repress biosynthetic enzymes (ODC, AdoMetDC), and super-induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). Unlike natural polyamines, these analogues cannot substitute for function in DNA stabilization or cell proliferation, leading to rapid G1 arrest and apoptosis. This guide analyzes the evolution from first-generation agents like DENSPM (BENSpm) to conformationally restricted second-generation analogues like PG-11047 , detailing the experimental frameworks used to validate them.

Mechanistic Foundation: The Futile Cycle

The therapeutic rationale for bis(ethyl) polyamines lies in the strict homeostatic control of intracellular polyamine pools. Tumor cells, which require high levels of polyamines for rapid division, often upregulate the PTS.

The "Super-Induction" of SSAT

Upon entry, bis(ethyl) analogues mimic spermine, triggering a massive feedback loop:

-

Biosynthetic Shutdown: They downregulate Ornithine Decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).

-

Catabolic Surge: They stabilize SSAT protein and increase its transcription, leading to enzyme activity increases of 100- to 1000-fold.

-

The Metabolic Crash: High SSAT activity rapidly acetylates endogenous spermidine and spermine. These acetylated products are excreted or oxidized by Acetylpolyamine Oxidase (APAO), depleting the cell of functional polyamines.[1]

-

Oxidative Stress: The oxidation of acetylated polyamines generates hydrogen peroxide (

), contributing to cytotoxicity.

Pathway Visualization

The following diagram illustrates the interference of bis(ethyl) analogues within the polyamine metabolic circuit.

Caption: Bis(ethyl) analogues mimic natural polyamines, inhibiting ODC (biosynthesis) while massively inducing SSAT (catabolism), leading to polyamine depletion and oxidative stress.[2][3]

First Generation: The Rise and Fall of DENSPM

The first widely studied bis(ethyl) analogue was N1,N11-bis(ethyl)norspermine (DENSPM) .

Preclinical Success

-

Targeting: Demonstrated high potency against rapidly dividing cells (e.g., L1210 leukemia, melanoma).

-

Specificity: Effectively utilized the PTS, accumulating to millimolar intracellular concentrations.

-

Mechanism: Induced SSAT activity >1000-fold in sensitive cell lines.[3]

Clinical Failure

Despite promising preclinical data, DENSPM failed in Phase I/II trials due to:

-

Dose-Limiting Toxicity (DLT): Severe abdominal pain, nausea, and vomiting.

-

Neurotoxicity: Peripheral neuropathy, dizziness, and tinnitus, likely due to off-target interactions with NMDA receptors or other ion channels in excitable tissues.

-

Lack of Efficacy: At tolerable doses, sufficient intracellular accumulation to induce massive SSAT activity was rarely achieved in solid tumors.

Second Generation: Conformational Restriction (PG-11047)

To address the toxicity and stability issues of DENSPM, researchers developed PG-11047 (also known as CGC-11047).[4]

Structural Rationale

PG-11047 is a conformationally restricted analogue featuring a cis-double bond in the central carbon chain.[4] This restriction:

-

Reduces flexibility, potentially limiting off-target binding to receptors responsible for neurotoxicity.

-

Maintains high affinity for the PTS and SSAT induction machinery.

-

Increases metabolic stability against serum amine oxidases.

Clinical Status[4]

-

Safety: Phase I trials demonstrated a significantly improved safety profile compared to DENSPM, with higher maximum tolerated doses (MTD).

-

Efficacy: As a single agent, efficacy remained modest. However, combination strategies (e.g., with cisplatin, gemcitabine) showed synergistic potential by sensitizing tumor cells to DNA damage or disrupting the tumor microenvironment.

Experimental Methodologies: Evaluating Polyamine Analogues

Evaluating the efficacy of these compounds requires a rigorous, multi-parametric approach. The following protocols outline the industry standard for assessing cytotoxicity and mechanism of action.

Protocol: In Vitro Cytotoxicity & SSAT Induction

Objective: Determine the IC50 of a polyamine analogue and correlate it with SSAT induction.

Reagents:

-

Target Cells (e.g., A549, MCF-7).

-

Aminoguanidine (1 mM) - Critical to inhibit serum amine oxidases in culture media.

-

CellTiter-Blue® Reagent (Promega).

-

[14C]-Spermidine (for SSAT assay).

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed cells in 96-well plates (for cytotoxicity) and 6-well plates (for enzyme assays).

-

Allow attachment for 24 hours.

-

-

Treatment:

-

Treat cells with serial dilutions of the analogue (0.1 µM - 100 µM) in the presence of 1 mM aminoguanidine.

-

Incubate for 48, 72, or 96 hours.

-

-

Cytotoxicity Assay (96-well):

-

Add 20 µL CellTiter-Blue reagent to each well.[5]

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence (Ex: 560nm / Em: 590nm).

-

Calculate IC50 using non-linear regression.

-

-

SSAT Activity Assay (6-well):

-

Harvest cells and lyse in hypotonic buffer (5 mM Tris-HCl, pH 7.5, 2.5 mM DTT).

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

Incubate lysate (50 µg protein) with [14C]-Spermidine and Acetyl-CoA for 10 min at 37°C.

-

Stop reaction with 0.5 M hydroxylamine-HCl.

-

Spot onto P81 phosphocellulose paper, wash with water/ethanol, and count radioactivity.

-

Result: Activity expressed as pmol acetylated product/min/mg protein.

-

Data Analysis: Polyamine Pool Depletion

Quantification of intracellular polyamine pools (Putrescine, Spermidine, Spermine) is essential to confirm the mechanism.

| Parameter | Control Cells (pmol/10^6 cells) | Treated Cells (DENSPM 10µM) | Interpretation |

| Putrescine | 500 - 1500 | < 50 (Undetectable) | Complete suppression of ODC. |

| Spermidine | 2000 - 4000 | < 100 | Rapid acetylation and export/oxidation. |

| Spermine | 1500 - 3000 | 500 - 1000 | Partial depletion; displaced from DNA. |

| Analogue | 0 | > 5000 | Massive accumulation via PTS. |

Future Directions: Combination Therapies

The failure of single-agent therapy has shifted focus to combination strategies. Bis(ethyl) analogues are now being investigated as chemosensitizers . By depleting polyamine pools, they destabilize chromatin structure, rendering DNA more accessible to alkylating agents (e.g., cisplatin) or topoisomerase inhibitors.

Recent developments include SBP-101 (Ivospemin) , a hydroxylated analogue showing promise in pancreatic ductal adenocarcinoma (PDAC). Its unique structure allows for high accumulation in the pancreas with reduced systemic toxicity, highlighting the importance of tissue-specific targeting in next-generation design.

References

-

Polyamine catabolism and disease. Source: PMC (NIH). URL:[Link]

-

Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. Source: American Journal of Physiology-Cell Physiology. URL:[Link]

-

Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase. Source: PNAS. URL:[Link]

-

Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Source: PMC (NIH). URL:[Link]

-

A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors. Source: PMC (NIH). URL:[Link]

-

The Polyamine Analogue Ivospemin Increases Chemotherapeutic Efficacy in Murine Ovarian Cancer. Source: MDPI.[5] URL:[Link]

-

Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Source: MDPI.[5] URL:[Link]

-

Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Source: MDPI.[5] URL:[Link]

Sources

Technical Monograph: 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4)

[1][2]

Executive Summary

3,8,13,18,23-Pentaazapentacosane , commonly designated in pharmaceutical literature as BE-4-4-4-4 , is a synthetic, long-chain polyamine analogue.[1][2][3][4][5][6][7] Structurally derived to mimic and compete with natural polyamines (spermine and spermidine), this molecule features a specific "4-4-4-4" methylene backbone spacing and ethylated termini. These structural modifications confer resistance to serum amine oxidases and enhance affinity for the DNA major groove, making it a potent agent in antineoplastic research, particularly for prostate and brain tumor models.

This guide details the physicochemical constitution, synthetic pathways, and biological mechanisms of BE-4-4-4-4, serving as a reference for researchers in medicinal chemistry and drug development.

Part 1: Chemical Identity & Structural Analysis

The nomenclature 3,8,13,18,23-Pentaazapentacosane describes a 25-atom chain backbone where specific carbon atoms are replaced by nitrogen.

IUPAC Nomenclature Breakdown

-

Parent Alkane: Pentacosane (

). -

"Pentaaza": Five carbons at positions 3, 8, 13, 18, and 23 are replaced by nitrogen atoms.[1][2][5][6]

-

Backbone Topology:

-

Termini: The nitrogens at positions 3 and 23 create terminal ethyl groups (atoms 1-2 and 24-25).

-

Spacers: The segments between nitrogens (e.g., 3 to 8) consist of 4 methylene carbons (

). -

Code "BE-4-4-4-4":

-

BE: B is(E thyl) – refers to the

-ethyl caps. -

4-4-4-4: Refers to the four internal tetramethylene spacers.

-

-

Physicochemical Data Table

| Property | Value | Notes |

| Chemical Name | 3,8,13,18,23-Pentaazapentacosane | |

| Common Code | BE-4-4-4-4 | Used in cancer research literature.[1][2][3][4][5][6] |

| Molecular Formula | Free base. | |

| Molecular Weight | 357.63 g/mol | Free base. |

| Salt Form MW | ~540.0 g/mol | Calculated as Pentahydrochloride ( |

| Charge (pH 7.4) | ~ +5 | Fully protonated polycation in physiological media. |

| LogP | < 0 (Highly Hydrophilic) | Due to multiple charged amine centers. |

| H-Bond Donors | 5 | Secondary amines. |

Structural Visualization

The following diagram illustrates the linear topology of the molecule, highlighting the repeating tetramethylene units and ethyl termini.

Figure 1: Linear connectivity of 3,8,13,18,23-Pentaazapentacosane showing the N-ethyl caps and tetramethylene bridges.

Part 2: Synthesis & Preparation[6]

The synthesis of BE-4-4-4-4 requires overcoming the challenge of selective alkylation to prevent over-alkylation (quaternization) and ensuring the correct "4-carbon" spacing. The standard "3-carbon" spacing (via acrylonitrile) is inapplicable here.

Synthetic Strategy: Fragment Condensation

The most robust route involves the reduction of amide precursors. This method avoids the formation of mixture products common in direct halide displacement.

Protocol: Succinic Amide Reduction Route

Principle: Using succinic anhydride or succinyl chloride to introduce 4-carbon bridges as amide linkages, followed by exhaustive reduction with Lithium Aluminum Hydride (

-

Precursor Preparation:

-

Terminal Ethylation:

-

The terminal amines are ethylated using Ethyl Iodide (controlled) or via Acetylation followed by reduction (using Acetic Anhydride then

). The latter is preferred for specificity.

-

-

Reduction:

-

The poly-amide backbone is refluxed with

in THF (Tetrahydrofuran) under Argon atmosphere. -

This converts all carbonyl (

) groups to methylene (

-

-

Purification:

-

The product is isolated as a free base and immediately converted to the Pentahydrochloride salt (

) using ethanolic HCl. -

Recrystallization from Ethanol/Water is required to remove partially reduced byproducts.

-

Quality Control

-

1H NMR (

): Look for triplets at ~1.3 ppm (terminal methyls), multiplets at ~1.7 ppm (internal methylenes), and multiplets at ~3.0 ppm (methylene adjacent to N). -

Mass Spectrometry (ESI): m/z = 358.4

.

Part 3: Biological Mechanism & Applications[8][9]

BE-4-4-4-4 is designed as a Polyamine Antimetabolite . Its efficacy stems from its ability to mimic natural polyamines (Spermine) sufficiently to enter the cell and bind DNA, but incorrectly enough to disrupt cellular function.

Mechanism of Action[9][10]

-

Uptake: Enters cells via the Polyamine Transport System (PTS) . The

-ethyl groups do not prevent transport but do prevent degradation by serum amine oxidases (which require a primary amine). -

DNA Binding: The "4-4-4-4" backbone is more flexible and longer than Spermine (3-4-3). It binds the Major Groove of DNA with high affinity (Charge +5).

-

Displacement: It displaces natural polyamines and transcription factors from DNA, causing structural condensation that inhibits replication and transcription.

-

Metabolic Disruption: It downregulates ODC (Ornithine Decarboxylase) and AdoMetDC , depleting the cell's natural polyamine pool.[2] Unlike some analogs, it may not efficiently induce SSAT (Spermidine/Spermine N1-acetyltransferase), leading to accumulation and sustained cytotoxicity.

Signaling Pathway Diagram

Figure 2: Pharmacodynamic pathway of BE-4-4-4-4 inducing cytotoxicity via DNA binding and metabolic feedback inhibition.

Part 4: Experimental Handling

Storage and Stability

-

Form: Typically supplied as a white, hygroscopic solid (Pentahydrochloride salt).

-

Storage: -20°C, desiccated. Solutions should be aliquoted to avoid freeze-thaw cycles.

-

Stability: The

-ethyl groups protect against oxidative deamination by air or serum enzymes, making it more stable in culture media than natural spermine.

Solubility Protocol

-

Solvent: Nuclease-free water or PBS.

-

Concentration: Stock solutions up to 100 mM are feasible.

-

pH Adjustment: The salt is acidic. For cell culture, buffer the solution to pH 7.4 using HEPES or NaOH, ensuring no precipitation occurs (though rare for polyamines).

References

-

Valasinas, A., et al. (2001). Cis-Unsaturated Analogues of 3,8,13,18,23-Pentaazapentacosane (BE-4-4-4-4): Synthesis and Growth Inhibitory Effects on Human Prostate Cancer Cell Lines. Journal of Medicinal Chemistry.

-

Basu, H. S., et al. (1993). Effects of the polyamine analogs BE-3-7-3, 3-8-3, and BE-3-8-3 on human brain tumor cell growth and survival. Anticancer Research.

-

Casero, R. A., & Woster, P. M. (2001). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7312244B2 - Polyamine analog-amino acid conjugates useful as anticancer agents - Google Patents [patents.google.com]

- 4. Cis-unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4) : Synthesis and growth inhibitory effects on human prostate cancer cell lines [pascal-francis.inist.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cis-Unsaturated analogues of 3,8,13,18,23-pentaazapentacosane (BE-4-4-4-4): synthesis and growth inhibitory effects on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Strategic Depletion of Cellular Polyamine Pools via Pentamine & Polyamine Analogues

Executive Summary & Core Directive

This guide details the mechanistic application of Pentamine-derived and N-alkylated Polyamine Analogues for the depletion of intracellular polyamine pools (Putrescine, Spermidine, Spermine). Unlike direct enzyme inhibitors (e.g., DFMO), these analogues act as "Trojan Horses"—mimicking natural polyamines to trigger negative feedback loops (Antizyme induction) and catabolic super-induction (SSAT) without supporting cell proliferation.

Scope:

-

Mechanism: Exploiting the ODC-Antizyme-SSAT axis.

-

Compounds: Focus on bis(ethyl) analogues and pentamine (1,5-diaminopentane) backbone derivatives.

-

Protocol: Validated HPLC methodology for quantifying pool depletion.

Mechanistic Principles: The "Trojan Horse" Effect

The efficacy of polyamine analogues lies in their ability to hijack the cell's homeostatic sensors. Cancer cells, which exhibit "polyamine addiction" (upregulated transport and biosynthesis), avidly uptake these analogues.

The Dual-Pronged Depletion Mechanism